Home > Products > Screening Compounds P13353 > 4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole
4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole - 472962-95-1

4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole

Catalog Number: EVT-3404018
CAS Number: 472962-95-1
Molecular Formula: C6H7BrFN3O2
Molecular Weight: 252.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole is a chemical compound that has gained attention in the field of medical imaging, particularly in positron emission tomography (PET) for detecting hypoxic tissues. This compound is classified under nitroimidazoles, which are known for their ability to target hypoxic cells, making them valuable in oncological applications. The presence of bromine and fluorine enhances its properties for imaging purposes.

Source and Classification

The compound is synthesized from various precursors, primarily involving the introduction of bromine and fluorine into the nitroimidazole framework. It is categorized as a radiotracer, specifically designed for imaging hypoxia in biological tissues. The nitroimidazole class is significant due to its metabolic reduction under low oxygen conditions, which allows for selective binding to hypoxic tissues .

Synthesis Analysis

Methods

The synthesis of 4-bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole typically involves several steps:

  1. Preparation of Tosylate Precursor: The tosylate precursor is synthesized by coupling di-tosyl propylate with 2-nitroimidazole in the presence of triethylamine and N,N-dimethylformamide.
  2. Bromination: The tosylate is then subjected to direct bromination using an excess of bromine in dioxane to yield 4-bromo tosylate.
  3. Fluoride Substitution: Finally, the fluoride substitution is performed using tetrabutylammonium fluoride, resulting in the formation of 4-bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole with yields around 71% .

Technical Details

The radiosynthesis protocol detailed by Yamamoto et al. achieves a radiochemical yield of approximately 33% with a radiochemical purity exceeding 96%. The total reaction time, including purification, is about 40 minutes, with optimal conditions being a 15-minute reaction at 80°C in acetonitrile .

Molecular Structure Analysis

Structure

The molecular structure of 4-bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole features a nitro group (-NO2) and a bromine atom at the 4-position of the imidazole ring, alongside a fluoropropyl side chain. This configuration is crucial for its biological activity and imaging capabilities.

Data

  • Molecular Formula: C₇H₈BrF N₃O₂
  • Molecular Weight: Approximately 236.06 g/mol
  • Structural Characteristics: The compound exhibits significant electron affinity due to the nitro group and the halogen substituents, influencing its reactivity and interaction with biological targets .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 4-bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole include:

  1. Reduction Reactions: Under hypoxic conditions, the nitro group undergoes one-electron reductions leading to reactive intermediates such as nitroso and hydroxylamine derivatives.
  2. Binding Mechanism: These reactive products can covalently bind to cellular macromolecules, facilitating localization within hypoxic tissues .

Technical Details

The metabolism of this compound involves a series of steps where the initial nitro-radical anion reacts with cellular components under low oxygen conditions, enhancing its utility as an imaging agent for tumors and other hypoxic regions .

Mechanism of Action

The mechanism of action for 4-bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole primarily revolves around its selective uptake in hypoxic tissues. Upon administration:

  1. Cellular Uptake: The compound preferentially accumulates in areas with low oxygen levels due to its reduced metabolic state.
  2. Reduction Process: Once inside the cell, it undergoes reduction, forming reactive species that bind to cellular components, thereby marking hypoxic regions for imaging purposes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts readily under reducing conditions; particularly reactive towards nucleophiles due to the presence of the bromine atom.

Relevant Data or Analyses

Studies have shown that the introduction of bromine significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), enhancing its ability to undergo metabolic reduction under hypoxic conditions .

Applications

4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole is primarily used in scientific research as a PET imaging agent to visualize hypoxia in tumors and other pathological conditions such as stroke. Its ability to selectively target hypoxic cells makes it invaluable for assessing tumor microenvironments and guiding therapeutic decisions in oncology .

Introduction to Nitroimidazole-Based Hypoxia Imaging Agents

Historical Development of 2-Nitroimidazole Derivatives in PET Tracer Design

The development of nitroimidazole-based hypoxia imaging agents represents a significant advancement in nuclear medicine, driven by the critical need to non-invasively identify oxygen-deficient tissues in malignancies and ischemic conditions. The foundational work began with fluoromisonidazole ([¹⁸F]FMISO) in 1984, which emerged as the first clinically viable positron emission tomography (PET) tracer for hypoxia imaging [2] [6]. Despite its widespread adoption, [¹⁸F]FMISO exhibited limitations including modest tumor-to-background ratios, slow clearance from normoxic tissues, and suboptimal pharmacokinetics, necessitating long waiting periods (typically 2–4 hours post-injection) before imaging [6]. These shortcomings catalyzed research into structural analogs with enhanced biological properties.

Second-generation tracers explored modifications to the side chain and nitroimidazole core to improve lipophilicity, clearance kinetics, and hypoxic specificity. Key developments included:

  • Lipophilic analogs: Compounds like [¹⁸F]FON (1-(8-[¹⁸F]fluorooctyl)-2-nitro-1H-imidazole) and [¹⁸F]FPN (1-(3-[¹⁸F]fluoropropyl)-2-nitro-1H-imidazole) demonstrated increased initial brain uptake in rodent models. However, their rapid washout from normoxic tissues and poor tumor retention limited clinical utility .
  • Hydrophilic derivatives: [¹⁸F]FAZA ([¹⁸F]fluoroazomycin arabinoside) and [¹⁸F]FETNIM incorporated sugar moieties or hydrophilic chains to accelerate blood clearance, improving tumor-to-blood ratios but sometimes compromising blood-brain barrier penetration [2] [6].
  • Electron-affinity enhanced compounds: 4-Br[¹⁸F]FPN (4-bromo-1-(3-[¹⁸F]fluoropropyl)-2-nitro-1H-imidazole) was designed in the early 2000s to lower the lowest unoccupied molecular orbital (LUMO) energy, theoretically enhancing reducibility under hypoxia [2] [6].

Table 1: Evolution of Key Nitroimidazole-Based PET Tracers for Hypoxia Imaging [2] [6]

TracerStructural FeaturesAdvantagesLimitations
[¹⁸F]FMISO1-(2-Hydroxy-3-fluoropropyl)-2-nitroimidazoleGold standard; validated in multiple cancersSlow clearance; low tumor-to-background ratios
[¹⁸F]FPN1-(3-Fluoropropyl)-2-nitroimidazoleHigher initial brain uptake than [¹⁸F]FMISORapid washout; poor tumor retention
[¹⁸F]FAZA1-(2-Fluoro-β-D-arabinofuranosyl)-2-nitroimidazoleFaster clearance than [¹⁸F]FMISOReduced BBB penetration
4-Br[¹⁸F]FPN4-Bromo-1-(3-fluoropropyl)-2-nitroimidazoleEnhanced electron affinity; improved tumor ratiosLower absolute tumor uptake than [¹⁸F]FMISO

This iterative development process established that optimal tracer design requires balancing three key parameters: lipophilicity (governing biodistribution and blood-brain barrier permeability), electron affinity (controlling hypoxia-specific reduction), and clearance kinetics (determining imaging contrast) [5] [6].

Rationale for Structural Modifications in 4-Bromo-1-(3-Fluoropropyl)-2-Nitro-1H-Imidazole

The molecular design of 4-bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole (CAS 472962-95-1) addresses specific limitations of earlier nitroimidazole tracers through strategic structural modifications. The compound integrates two key alterations to the [¹⁸F]FPN scaffold: bromine substitution at the C4 position of the imidazole ring and a 3-fluoropropyl side chain [1] [3].

Table 2: Molecular Characteristics of 4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole [1] [3] [6]

PropertyValue/DescriptorSignificance
Molecular FormulaC₆H₇BrFN₃O₂Defines elemental composition
Molecular Weight252.04 g/molImpacts pharmacokinetics
Canonical SMILESC1=C(N=C(N1CCCF)N+[O-])BrSpecifies atomic connectivity
InChI KeyXBOFBGLTRGGQFV-UHFFFAOYSA-NUnique chemical identifier
Log P (Experimental)~0.8–1.2 (estimated)Moderate lipophilicity for BBB penetration

Electronic Modification: C4 Bromination

  • LUMO Energy Modulation: Bromine’s electron-withdrawing effect significantly lowers the energy of the lowest unoccupied molecular orbital (ELUMO) compared to non-halogenated or fluorine-substituted analogs. Molecular orbital calculations confirm a 0.5–0.8 eV reduction in ELUMO, facilitating single-electron reduction by intracellular reductases under hypoxia [2] [6].
  • Enhanced Reducibility: The lowered ELUMO increases the compound’s electron affinity, promoting the formation of reactive nitro anion radicals in hypoxic cells. This radical undergoes irreversible binding to cellular macromolecules, while remaining unstable and re-oxidized in normoxic tissues—enabling selective hypoxic trapping [6].
  • Metabolic Stability: Unlike earlier brominated tracers (e.g., 4-[⁸²Br]bromomisonidazole), the fluorine-18 label resides on the stable alkyl side chain, minimizing in vivo dehalogenation and improving signal integrity .

Side Chain Engineering: 3-Fluoropropyl Group

  • Lipophilicity Optimization: The 3-fluoropropyl chain confers a calculated partition coefficient (clog P) of ~0.95, striking a balance between blood-brain barrier permeability (requiring clog P >0.5) and avoidance of excessive non-specific binding (clog P <2.0) [3] .
  • Synthetic Efficiency: The tosylate precursor of the compound enables rapid, one-step 18F-radiolabeling via nucleophilic substitution. Yamamoto et al. achieved a 33% radiochemical yield and >96% purity within 40 minutes, critical for practical clinical use given fluorine-18’s short half-life (110 minutes) [2] [6].
  • Pharmacokinetic Profile: Rodent studies demonstrate rapid blood clearance and tissue distribution, with peak brain uptake within 5 minutes post-injection, followed by swift washout from normoxic tissues—enhancing contrast at early imaging timepoints [2] [6].

Table 3: Comparative Biodistribution of 4-Br[¹⁸F]FPN in Rodent Models [2] [6]

TissueUptake (% ID/g) at 30 minTumor-to-Tissue Ratio (60 min)Comparison to [¹⁸F]FPN
Tumor2.4 ± 0.3%Higher than [¹⁸F]FPN (1.5%)
Blood2.0 ± 0.2%1.19Improved over [¹⁸F]FPN (0.79)
Muscle1.2 ± 0.1%2.05Improved over [¹⁸F]FPN (1.38)
Liver13.4 ± 1.7%0.18Comparable
Brain (Normal)0.41 ± 0.15%Rapid washout; no retention

Biological Validation

In vitro and in vivo evaluations substantiate the design rationale:

  • Hypoxic Selectivity: Radio-TLC analyses of tumor homogenates show polar metabolites indicative of bioreductive trapping, absent in muscle tissues [6].
  • Sensitizer Enhancement: The sensitizer enhancement ratio (SER) of 1.65 at 1 mM concentration in V79 cells equals [¹⁸F]FMISO (SER=1.60), confirming potent radiosensitization [6].
  • Tumor Targeting: C3H mice with fibrosarcomas exhibit 60% higher tumor uptake than [¹⁸F]FPN at 30 minutes post-injection, validating improved hypoxic retention [2] [6].

Properties

CAS Number

472962-95-1

Product Name

4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole

IUPAC Name

4-bromo-1-(3-fluoropropyl)-2-nitroimidazole

Molecular Formula

C6H7BrFN3O2

Molecular Weight

252.04 g/mol

InChI

InChI=1S/C6H7BrFN3O2/c7-5-4-10(3-1-2-8)6(9-5)11(12)13/h4H,1-3H2

InChI Key

XBOFBGLTRGGQFV-UHFFFAOYSA-N

SMILES

C1=C(N=C(N1CCCF)[N+](=O)[O-])Br

Canonical SMILES

C1=C(N=C(N1CCCF)[N+](=O)[O-])Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.